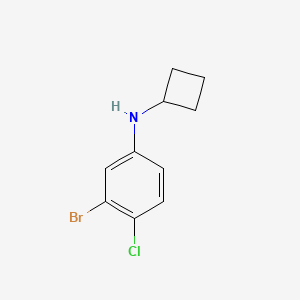![molecular formula C12H17F2N B15272326 Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
Butyl[1-(2,4-difluorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[1-(2,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a butyl group attached to an amine, which is further connected to a 2,4-difluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2,4-difluorophenyl)ethyl]amine typically involves the reaction of 2,4-difluorophenylacetonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Butyl[1-(2,4-difluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Butyl[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Butyl[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl[1-(2,4-dichlorophenyl)ethyl]amine
- Butyl[1-(2,4-dibromophenyl)ethyl]amine
- Butyl[1-(2,4-dimethylphenyl)ethyl]amine
Uniqueness
Butyl[1-(2,4-difluorophenyl)ethyl]amine is unique due to the presence of fluorine atoms in the phenyl ring. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from its chlorinated, brominated, or methylated analogs .
Propiedades
Fórmula molecular |
C12H17F2N |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-4-7-15-9(2)11-6-5-10(13)8-12(11)14/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Clave InChI |
CNJBHFSWLYVHRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


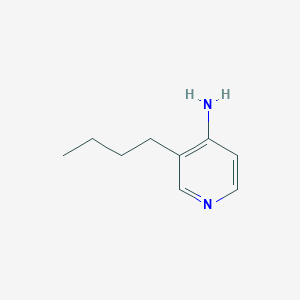

![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
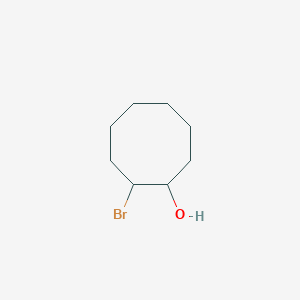
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
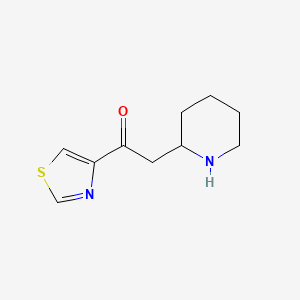
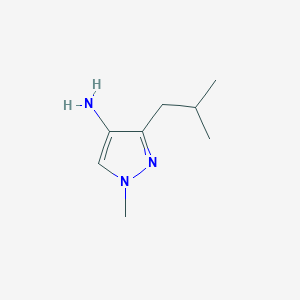
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
